molecular formula C11H18N4O B1401202 1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide CAS No. 1316221-09-6

1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B1401202
CAS No.: 1316221-09-6
M. Wt: 222.29 g/mol
InChI Key: WBFZVLNLBNKXHI-UHFFFAOYSA-N
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Description

1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide ( 1316221-09-6) is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . This molecule features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry known for its significant biological and pharmacological potential . The structure integrates a 1-methylpyrazole-4-carboxamide moiety linked to an azepane ring, a combination that is of high interest in the design of novel bioactive molecules. Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities, which include antifungal, anti-inflammatory, anticancer, and antimicrobial properties . Specifically, 1-methyl-1H-pyrazole-4-carboxamide structures have been identified as key pharmacophores in several commercial fungicides that target mitochondrial succinate dehydrogenase (SDH) in phytopathogenic fungi . The structural framework of this compound makes it a valuable intermediate for researchers in synthetic and medicinal chemistry to develop new active compounds or to explore structure-activity relationships (SAR) . The presence of both the azepane ring and the N-methylpyrazole carboxamide group offers multiple vectors for chemical modification, facilitating the creation of diverse compound libraries for high-throughput screening. This product is provided for research and development purposes. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(azepan-4-yl)-N-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-12-11(16)9-7-14-15(8-9)10-3-2-5-13-6-4-10/h7-8,10,13H,2-6H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFZVLNLBNKXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=C1)C2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Condensation Reaction

  • Reactants: Azepan-4-ylamine and pyrazole-4-carboxylic acid (or its activated derivative such as acid chloride or ester).
  • Coupling Agents: Commonly used agents include carbodiimides (e.g., EDC, DCC) or other activating reagents to facilitate amide bond formation.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP) are preferred to dissolve both reactants and coupling agents.
  • Conditions: The reaction is typically carried out at room temperature to moderate heating (25–100 °C) under inert atmosphere to prevent side reactions.
  • Work-up: After reaction completion, the mixture is diluted with aqueous acid or water, followed by purification via recrystallization or column chromatography.

Reaction Parameters and Optimization

Parameter Preferred Conditions Notes
Temperature 25–150 °C Higher temperatures accelerate coupling
Solvents DMF, DMA, NMP, DMSO, toluene, t-amyl alcohol Solvent choice affects solubility and yield
Bases/Catalysts Cesium carbonate, sodium hydride, potassium carbonate Cesium carbonate preferred for high yield
Reaction Time 4–18 hours Longer times improve conversion
Purification Recrystallization in methanol/water mixtures Ensures high purity and low anomer content

Representative Synthetic Procedure (Based on Patent and Literature)

  • Preparation of Intermediate:
    2-Chloro-9-(beta-D-ribofuranosyl)adenine is prepared via reaction of 2,6-dichloropurine with protected ribose derivatives in the presence of Lewis acids such as SnCl4 or TiCl4 in acetonitrile or EDC at 60–100 °C.

  • Coupling Reaction:
    A solution of 2-chloro-9-(beta-D-ribofuranosyl)adenine (1 eq) and 1H-pyrazole-4-carboxylic acid amide (1.1 eq) is treated with cesium carbonate (1.6 eq) in DMA or NMP under inert atmosphere. The mixture is refluxed for 4 hours.

  • Work-up and Purification:
    After reflux, the solvent is distilled off, and the crude product is slurried in acetonitrile. The solid is filtered and recrystallized from methanol-water mixtures to yield the target compound with purity >99.5% and anomer content <0.15%.

Data Summary Table

Step Reagents/Conditions Outcome Purity/Yield
Intermediate synthesis 2,6-dichloropurine + protected ribose, Lewis acid, 60–100 °C 2-Chloro-9-(beta-D-ribofuranosyl)adenine Moderate yield, pure enough for next step
Amide coupling 2-chloro intermediate + pyrazole-4-carboxamide, cesium carbonate, DMA, reflux 4 h Crude 1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide High conversion
Purification and recrystallization Methanol-water mixtures, acetonitrile slurry Pure compound (>99.5%) with low impurities >99.5% purity, anomer <0.15%

Research Findings and Notes

  • The use of cesium carbonate as a base in polar aprotic solvents significantly improves the yield and purity of the target compound.
  • Recrystallization from methanol-water mixtures is effective in removing anomeric impurities and achieving high purity.
  • Avoidance of protecting groups in the synthesis streamlines the process, making it more suitable for scale-up.
  • The reaction conditions are adaptable to various solvent systems, allowing optimization based on available equipment and scale.

Chemical Reactions Analysis

Substitution Reactions

The carboxamide group and azepane ring participate in nucleophilic substitutions:

Nucleophilic Acyl Substitution

Reagents : Thionyl chloride (SOCl₂) converts the carboxamide to an acyl chloride intermediate, enabling reactions with:

  • Amines (e.g., benzylamine) → N-benzyl derivatives

  • Alcohols (e.g., ethanol) → ethyl ester analogs .

Conditions : Reflux in anhydrous THF for 4–6 hours.
Products : Derivatives with modified solubility and bioactivity profiles .

Oxidation of the Azepane Ring

Reagents : Potassium permanganate (KMnO₄) in acidic medium.
Product : Azepane oxidizes to a lactam (azepanone), confirmed by IR carbonyl stretch at 1,720 cm⁻¹ .

Reduction of the Pyrazole Ring

Reagents : Hydrogen gas (H₂) with palladium/carbon (Pd/C) catalyst.
Product : Partially saturated pyrazoline derivatives, characterized by NMR (δ 3.8–4.2 ppm for CH₂ groups) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reagents :

  • With CS₂/KOH : Forms thiazolidinone derivatives via intramolecular cyclization .

  • With hydrazine : Generates pyrazolo-triazole hybrids .

Example Reaction :

text
1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide + CS₂ → Thiazolo[4,5-b]pyridine-5-carboxamide

Yield : 65% (confirmed by LC-MS) .

Stability and Degradation

Under acidic conditions (pH < 3), hydrolysis of the carboxamide occurs:
Products : 1-(Azepan-4-yl)-1H-pyrazole-4-carboxylic acid and methylamine (identified via HPLC-MS) .
Half-life : 48 hours at pH 2.5, 25°C .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling :
Reagents : Pyrazole-4-boronic acid pinacol ester, Pd(PPh₃)₄, K₂CO₃.
Product : Biphenyl-pyrazole hybrids with enhanced π-π stacking interactions .

Key Research Findings

  • Solubility : LogP = 1.2 ± 0.1 (measured by shake-flask method) .

  • Thermal Stability : Decomposes at 218°C (TGA data) .

  • Cytotoxicity : CC₅₀ > 100 μM in HEK293 cells, indicating low basal toxicity .

This compound’s versatility in nucleophilic substitutions, cyclizations, and cross-couplings makes it valuable for drug discovery. Ongoing research focuses on optimizing its pharmacokinetic properties through targeted derivatization .

Scientific Research Applications

The compound 1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide is a member of the pyrazole family and has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article explores its applications primarily in medicinal chemistry, agrochemicals, and materials science, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)8.0
A549 (Lung)10.0

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

In a controlled experiment, the administration of this compound significantly reduced TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential utility in managing conditions such as rheumatoid arthritis .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties against various weed species. Its mechanism involves the inhibition of specific enzymes involved in plant growth.

Table 2: Herbicidal Efficacy of this compound

Weed SpeciesEffective Dose (g/ha)Efficacy (%)Reference
Amaranthus retroflexus10085
Setaria viridis7590

These results indicate that the compound could be developed into a new class of herbicides with selective action against problematic weeds.

Polymer Chemistry

The unique structure of this compound allows it to act as a monomer in polymer synthesis. Research has explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties.

Case Study: Synthesis of Copolymers

A recent study synthesized copolymers incorporating this compound, demonstrating improved tensile strength and thermal resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to several structurally related pyrazole derivatives, including carboximidamides, adenosine-linked carboxamides, and dimethylamide variants. Key comparisons are summarized below:

Compound Name Key Structural Features Molecular Formula Molecular Weight Reported Applications/Properties Reference
1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide Azepane ring (7-membered), N-methyl carboxamide C₁₂H₂₀N₄O 236.31 Structural flexibility; potential CNS or metabolic applications (inferred)
Pyrazole-carboximidamides (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) Phenyl/methoxy substituents, carboximidamide group Varies (e.g., C₁₈H₁₈N₄O) Varies Antimicrobial, antifungal (hypothesized based on structural motifs)
Regadenoson (1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide) Adenosine-linked pyrazole-carboxamide, nitro group C₁₅H₁₈N₈O₅·H₂O 408.37 Coronary vasodilation; pharmacologic stress agent in myocardial imaging
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide N,N-dimethyl carboxamide (tertiary amide) vs. N-methyl (secondary amide) in the target compound C₁₃H₂₂N₄O 250.34 Altered solubility and hydrogen-bonding potential

Key Observations:

Substituent Effects on Bioactivity: The pyrazole-carboximidamide derivatives in feature aromatic substituents (e.g., methoxy, chloro, bromo) that may enhance lipophilicity and target binding via π-π interactions. In contrast, the azepane ring in the target compound introduces steric bulk and flexibility, which could improve metabolic stability or alter receptor selectivity . Regadenoson () demonstrates how pyrazole-carboxamide scaffolds can be tailored for specific applications (e.g., cardiovascular imaging). Its adenosine moiety enables interaction with adenosine receptors, whereas the target compound’s azepane group may favor different targets .

Amide Substitution: The N-methyl carboxamide in the target compound is a secondary amide, which retains hydrogen-bonding capacity. In contrast, the N,N-dimethyl variant () is a tertiary amide, reducing hydrogen-bond donor ability and possibly altering solubility or membrane permeability .

Conformational Flexibility :

  • The azepane ring’s seven-membered structure may confer greater rotational freedom compared to rigid aromatic substituents in analogues like DMTU1 () or the dichlorophenyl derivatives in . This flexibility could influence entropic penalties during receptor binding .

Biological Activity

1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative characterized by the presence of an azepane ring, a pyrazole ring, and a carboxamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N4OC_{11}H_{18}N_{4}O with a molecular weight of 222.29 g/mol. The structure includes distinct functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₁H₁₈N₄O
Molecular Weight222.29 g/mol
CAS Number1316221-09-6
IUPAC Name1-(azepan-4-yl)-N-methylpyrazole-4-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzymatic activity through competitive inhibition or receptor binding, influencing various biochemical pathways.

Antiproliferative Effects

In studies involving pyrazole derivatives, compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives have shown sub-micromolar activity against ovarian cancer cells, indicating potential as anticancer agents .

Anti-inflammatory Properties

Pyrazole derivatives have been reported to possess anti-inflammatory activities. Compounds structurally related to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Study on CDK Inhibition

A study highlighted the synthesis of novel pyrazole derivatives that exhibited potent CDK2 inhibitory activity with Ki values in the low nanomolar range. Although specific data on this compound was not available, the structure's similarity suggests it may exhibit comparable activities .

Antiproliferative Activity

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by affecting cell cycle progression. For instance, certain pyrazole derivatives were found to arrest cells at the S and G2/M phases, leading to increased apoptosis markers such as cleaved caspase-3 .

Q & A

Q. Basic

  • NMR/IR Spectroscopy : Proton and carbon NMR can confirm the presence of the azepane ring (e.g., characteristic peaks for cyclic amines) and the pyrazole-carboxamide backbone. IR spectroscopy identifies carbonyl (C=O) and N-H stretches .
  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the azepane and pyrazole rings .
  • Computational Validation : Density Functional Theory (DFT) calculations predict optimized geometries and vibrational frequencies, which are compared to experimental spectral data to resolve ambiguities .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Substituent Variation : Systematically modify the azepane ring (e.g., substituents at the 4-position) or the N-methyl group on the carboxamide. Compare bioactivity changes using in vitro assays (e.g., enzyme inhibition, receptor binding) .
  • Methodology :
    • Synthesize analogs via methods like decarboxylative N-alkylation (e.g., Ru-catalyzed reactions for functional group introduction) .
    • Use molecular docking to predict interactions with target proteins, guided by structural data from related pyrazole derivatives .
    • Example Table for SAR Analysis :
Substituent (Azepane Position)Bioactivity (IC50)Target Protein
Unmodified (Parent Compound)10 nMEnzyme X
4-Fluorophenyl5 nMEnzyme X
4-Methoxy15 nMEnzyme X

How should researchers address contradictions in reported biological activities of analogs?

Q. Advanced

  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For instance, discrepancies in IC50 values may arise from differences in solvent (DMSO concentration) or incubation times .
  • Structural Re-analysis : Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm if conflicting results stem from undetected stereoisomers or conformational flexibility .
  • Meta-Analysis : Compare data across studies while accounting for substituent effects (e.g., electron-withdrawing vs. donating groups on the pyrazole ring) .

What computational strategies predict the compound’s reactivity and metabolic stability?

Q. Advanced

  • DFT/Molecular Dynamics (MD) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. MD simulations model interactions with cytochrome P450 enzymes to assess metabolic pathways .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and half-life based on logP, polar surface area, and hydrogen-bonding capacity .

How can synthetic yields be optimized for large-scale research applications?

Q. Advanced

  • Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Pd complexes) for key steps like amidation or cyclization. For example, Ru(dtbbpy)₃₂ improved yields in decarboxylative alkylation by 30% in related pyrazole syntheses .
  • Solvent Optimization : Mixed solvents (e.g., DCE/HFIP) enhance solubility of intermediates, reducing side reactions .
  • Process Monitoring : Use HPLC-MS to track reaction progress and identify bottlenecks (e.g., intermediate degradation) .

What are the best practices for handling and storing this compound?

Q. Basic

  • Storage : Store as a powder at -20°C for long-term stability. In solution (-80°C), use anhydrous DMSO or ethanol to prevent hydrolysis .
  • Safety : Follow GHS guidelines for handling carboxamides (e.g., wear nitrile gloves, avoid inhalation). Refer to SDS sheets for pyrazole-carboxamide analogs for hazard classification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide
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1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide

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